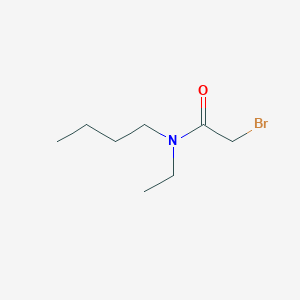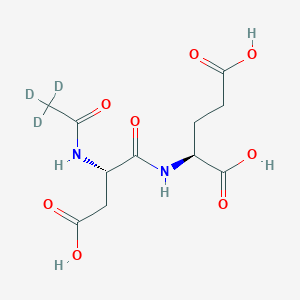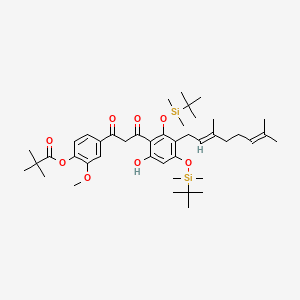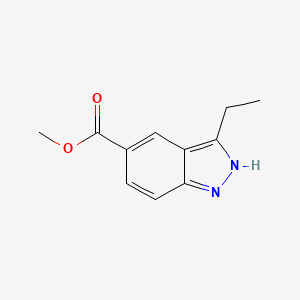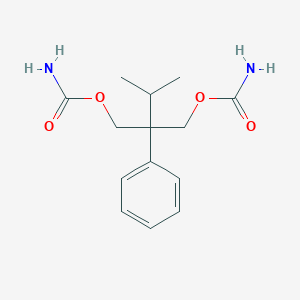
Isopropylfelbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of isopropylfelbamate involves several steps, typically starting with the preparation of felbamate. Felbamate is synthesized through the reaction of 2-phenyl-1,3-propanediol with phosgene, followed by the addition of ammonia to form the dicarbamate structure This can be achieved through alkylation reactions using isopropyl halides under basic conditions . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
Isopropylfelbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
Isopropylfelbamate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Industry: It may be used in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of isopropylfelbamate is believed to be similar to that of felbamate. It acts as a positive modulator of GABA_A receptors and as a blocker of NMDA receptors, particularly those containing the NR2B subunit . These actions contribute to its anticonvulsant and neuroprotective effects. The molecular targets and pathways involved include modulation of synaptic transmission and inhibition of excitatory neurotransmission .
Comparison with Similar Compounds
Isopropylfelbamate is similar to other felbamate derivatives, such as:
Felbamate: The parent compound, used as an anticonvulsant.
Meprobamate: A sedative with a similar dicarbamate structure.
Carbamazepine: Another anticonvulsant with a different chemical structure but similar therapeutic use. This compound is unique due to the presence of the isopropyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C14H20N2O4 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-3-methyl-2-phenylbutyl] carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-10(2)14(8-19-12(15)17,9-20-13(16)18)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,15,17)(H2,16,18) |
InChI Key |
ODUORZCNTFVWKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COC(=O)N)(COC(=O)N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


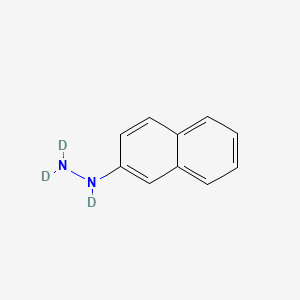
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
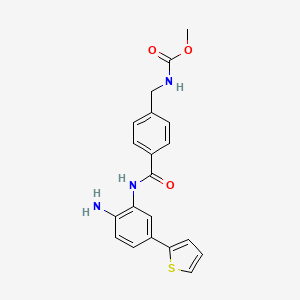
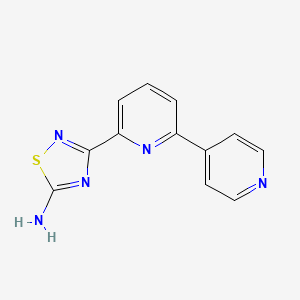
![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
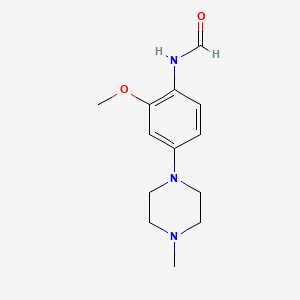
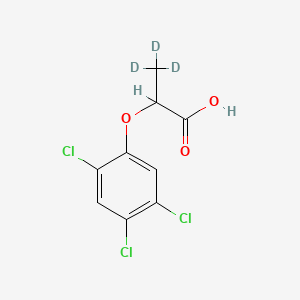

![5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one](/img/structure/B13856511.png)
